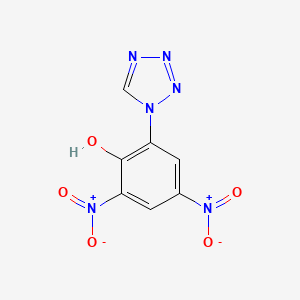
2,4-Dinitro-6-(tetrazol-1-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dinitro-6-(tetrazol-1-yl)phenol is a compound that belongs to the class of nitrophenols and tetrazoles. It is known for its energetic properties and is used in various applications, particularly in the field of energetic materials. The compound consists of a phenol ring substituted with two nitro groups and a tetrazole ring, which contributes to its high energy content and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-(tetrazol-1-yl)phenol typically involves the nitration of a phenol derivative followed by the introduction of a tetrazole ring. One common method involves the nitration of 2,4-dinitrophenol using a mixture of nitric acid and sulfuric acid. The resulting 2,4-dinitrophenol is then reacted with sodium azide in the presence of a suitable catalyst to form the tetrazole ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dinitro-6-(tetrazol-1-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The phenol group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation products include quinones and other oxidized derivatives.
Reduction: Reduction leads to the formation of 2,4-diamino-6-(tetrazol-1-yl)phenol.
Substitution: Substitution reactions yield various alkylated or acylated derivatives.
Applications De Recherche Scientifique
2,4-Dinitro-6-(tetrazol-1-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of explosives and propellants due to its high energy content.
Mécanisme D'action
The mechanism of action of 2,4-Dinitro-6-(tetrazol-1-yl)phenol involves its ability to release a significant amount of energy upon decomposition. The nitro groups and tetrazole ring contribute to the compound’s high energy content. Upon activation, the compound undergoes rapid decomposition, releasing gases and heat. This property makes it useful in applications requiring high-energy materials .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the tetrazole ring.
2,6-Dinitro-4-(5H-tetrazol-1-yl)phenol: Another nitrophenol with a tetrazole ring but different substitution pattern.
Picric Acid: Contains three nitro groups on a phenol ring but no tetrazole ring.
Uniqueness
2,4-Dinitro-6-(tetrazol-1-yl)phenol is unique due to the presence of both nitro groups and a tetrazole ring, which contribute to its high energy content and reactivity. This combination makes it particularly useful in the field of energetic materials, where high energy release is required .
Propriétés
Numéro CAS |
206444-04-4 |
|---|---|
Formule moléculaire |
C7H4N6O5 |
Poids moléculaire |
252.14 g/mol |
Nom IUPAC |
2,4-dinitro-6-(tetrazol-1-yl)phenol |
InChI |
InChI=1S/C7H4N6O5/c14-7-5(11-3-8-9-10-11)1-4(12(15)16)2-6(7)13(17)18/h1-3,14H |
Clé InChI |
VPBHUWXWBDHQKB-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1N2C=NN=N2)O)[N+](=O)[O-])[N+](=O)[O-] |
Solubilité |
30.3 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


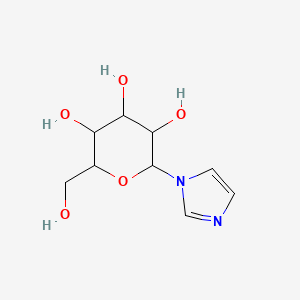


![3-[({1-hydroxy-4-[(E)-(2-methyl-4-{[(4-methylphenyl)sulfonyl]amino}phenyl)diazenyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecylamino)benzoic acid](/img/structure/B14155517.png)
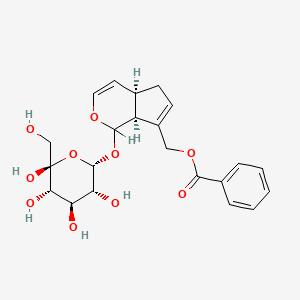
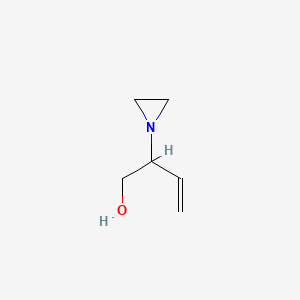

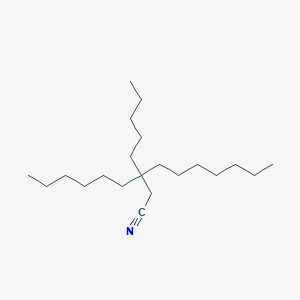

![ethyl 5-methoxy-3-[(E)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)diazenyl]-1H-indole-2-carboxylate](/img/structure/B14155548.png)


![N-[1-(4-Chloro-phenyl)-eth-(Z)-ylidene-hydrazinocarbonylmethyl]-isonicotinamide](/img/structure/B14155574.png)
![1-[3-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxy-phenyl]-2-methyl-butan-1-one](/img/structure/B14155575.png)
